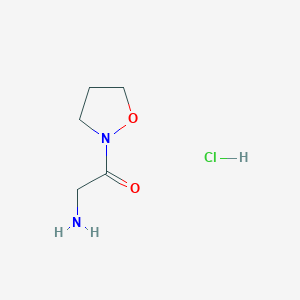

2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

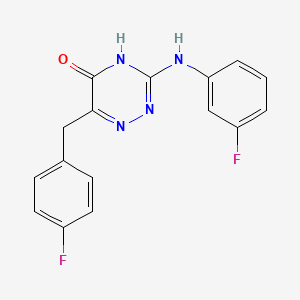

“2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride” is a chemical compound with the molecular formula C5H11ClN2O2 and a molecular weight of 166.61 . It is used for research purposes .

Synthesis Analysis

Recent multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials have been reviewed . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis

The molecular structure of “2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride” consists of an oxazolidine ring, which is an important structural unit of many biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride” are not fully detailed in the search results. It is known that the compound has a molecular weight of 166.61 .Scientific Research Applications

Oxazolidin-2-one Derivatives as Protective Groups and Chiral Auxiliaries

Oxazolidin-2-ones are recognized for their utility as protective groups for 1,2-amino alcohols and for the role chiral derivatives play as chiral auxiliaries. This functionality is underscored by studies on the crystal structures of oxazolidinecarbohydrazides, which reveal insights into their stereochemical behavior and interaction patterns, including hydrogen bonds and π-π stacking interactions (Nogueira et al., 2015).

Synthesis of α-amino Acids

Research has demonstrated the use of oxazolidin-2-one derivatives in the synthesis of various natural and non-natural α-amino acids and their derivatives, highlighting their significance in the creation of complex molecules and potential drug candidates (Burger et al., 1992).

Efficient Synthesis Methods

The development of efficient methods for synthesizing oxazolidin-2-ones and imidazolidin-2-ones from 1,3-diols and 3-amino alcohols, using iodobenzene dichloride and sodium azide, has been a notable advancement, offering a streamlined pathway for producing these compounds (He et al., 2014).

Novel Synthetic Applications

Innovations in synthetic chemistry have facilitated the creation of oxazolidin-2-ones via oxidative carbonylation of β-amino alcohols, using catalysts like salen-Co complexes. This method demonstrates the versatility of oxazolidin-2-ones in synthetic organic chemistry, enabling the incorporation of various functional groups into the molecular framework (Liu et al., 2007).

Conformational Studies and Biological Applications

Conformational analysis of homo-oligomers of oxazolidin-2-one derivatives has provided insights into their potential as conformationally constrained tools for constructing beta-pseudopeptide foldamers. These studies highlight the relevance of oxazolidin-2-ones in designing molecules with specific three-dimensional structures for biological applications (Luppi et al., 2004).

Safety and Hazards

The safety information for “2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-amino-1-(1,2-oxazolidin-2-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-4-5(8)7-2-1-3-9-7;/h1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKNEKKVMIESCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(OC1)C(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2827943.png)

![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2827944.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827951.png)

![5-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2827954.png)

![(Z)-N-[3-[(4-Bromophenyl)sulfamoyl]-4-chlorophenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2827955.png)

![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2827959.png)

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2827965.png)